

Application Notes and Protocols for In Vitro Angiogenesis Assays Using CRT0273750

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Compound of Interest

Compound Name: CRT0273750

Cat. No.: B606817

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Introduction

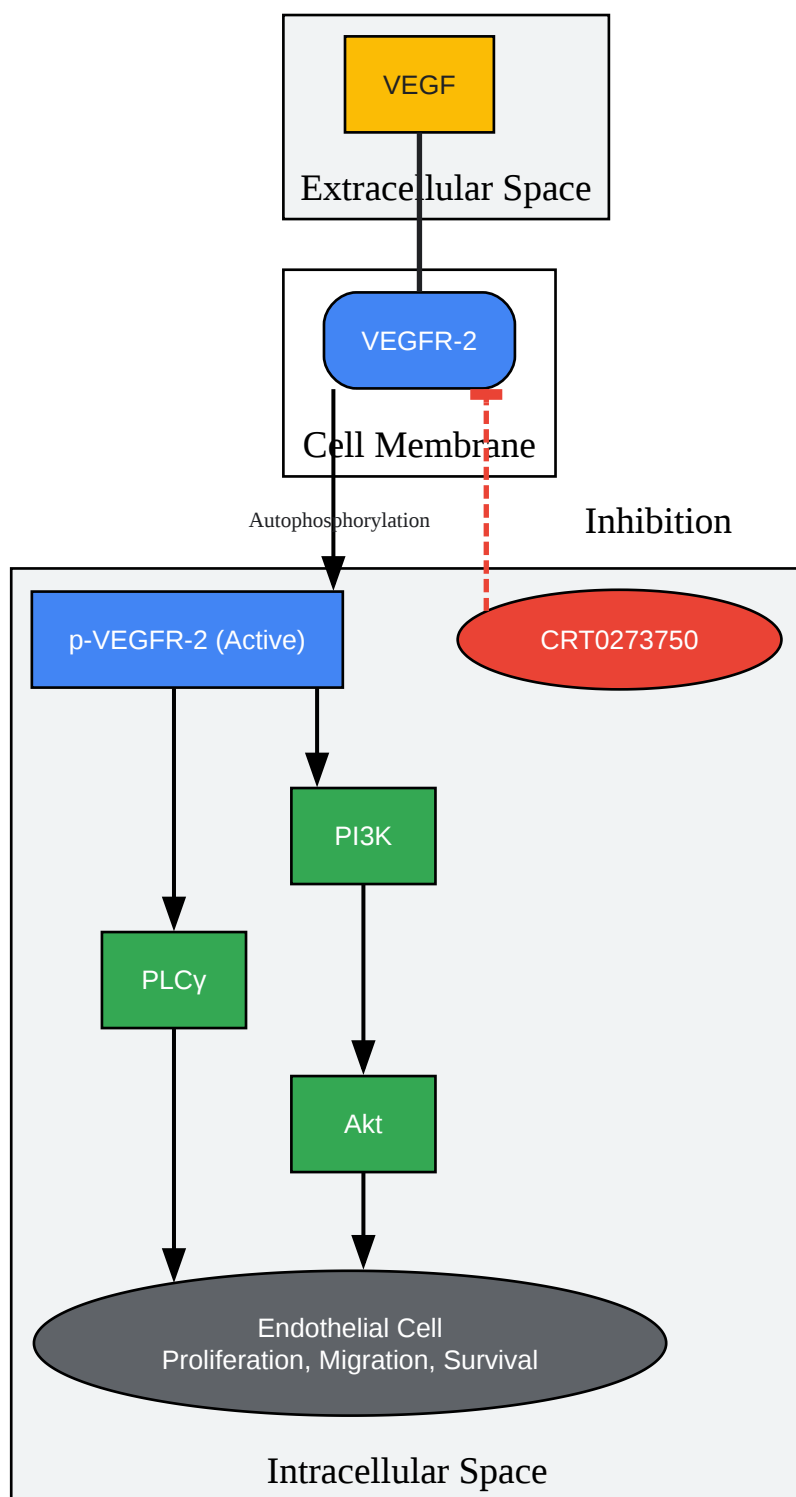
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key focus in therapeutic development. These application notes provide detailed protocols for utilizing **CRT0273750**, a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), in a panel of robust in vitro angiogenesis assays. The following protocols are designed to assess the anti-angiogenic potential of **CRT0273750** by evaluating its effects on key processes in endothelial cells: tube formation, migration, and sprouting.

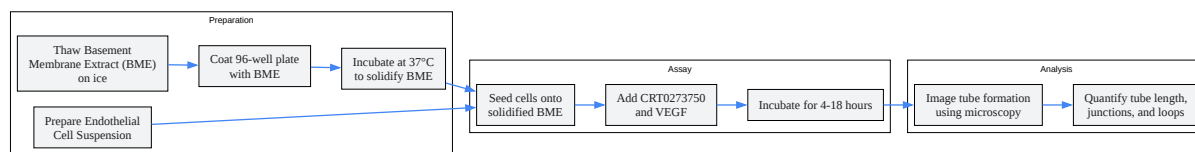
Note: **CRT0273750** is a hypothetical VEGFR-2 inhibitor used for the purpose of these application notes to illustrate the assessment of a compound's anti-angiogenic properties. The experimental data presented is representative.

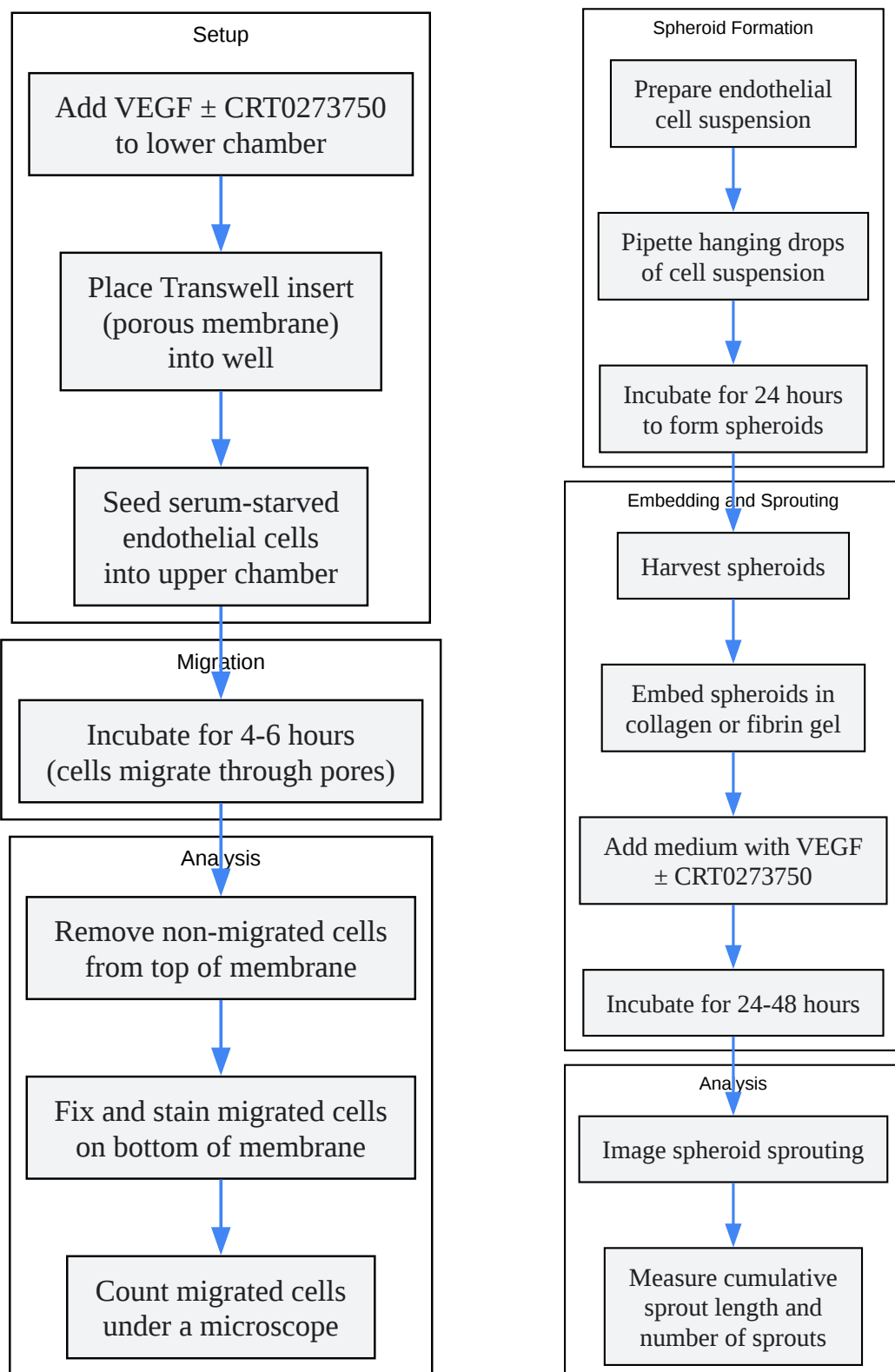
Mechanism of Action: Targeting the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis.^{[1][2][3]} Upon binding to its receptor, VEGFR-2, on the surface of endothelial cells, a signaling cascade is initiated that promotes cell proliferation, migration, and survival, ultimately leading to the

formation of new blood vessels.[2][4] **CRT0273750** is designed to competitively inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling events. This inhibition is expected to abrogate the pro-angiogenic effects of VEGF.







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References

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